Lipophilicity Profile
3-(4-Chlorobenzyl)azetidine exhibits a well-defined and favorable lipophilicity with a calculated LogP of 2.43 . This value provides a quantitative baseline for medicinal chemists. In contrast, close structural analogs with different substitution patterns, such as the oxygen-linked derivative 3-[(4-chlorobenzyl)oxy]azetidine, have different, though often less well-documented, physicochemical properties .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.43 |
| Comparator Or Baseline | 3-[(4-chlorobenzyl)oxy]azetidine (O-linked analog) - LogP data not consistently available from reliable sources. |
| Quantified Difference | N/A (Baseline established for target; comparator data insufficient for a reliable, direct quantitative comparison). |
| Conditions | In silico calculation (standard methods). |
Why This Matters
A known LogP of 2.43 allows for predictable tuning of solubility and permeability in drug design, a critical parameter when selecting a building block over a less characterized analog.
